molecular formula C16H15N3O4S B11245663 N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11245663
M. Wt: 345.4 g/mol
InChI Key: IHDLLBXGHROVEN-UHFFFAOYSA-N
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Description

“N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring and a cyclopentapyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide” would likely involve multiple steps, including:

  • Formation of the benzodioxole ring.
  • Construction of the cyclopentapyrimidine ring.
  • Coupling of these two moieties through a sulfanyl linkage.

Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions might target the oxo groups in the cyclopentapyrimidine ring.

    Substitution: Substitution reactions could occur at various positions on the benzodioxole or cyclopentapyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Applications might extend to materials science, such as the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which “N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-YL)-acetamide
  • 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Uniqueness

The unique combination of the benzodioxole and cyclopentapyrimidine rings, along with the sulfanyl linkage, distinguishes “N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide” from other compounds. This structural uniqueness could confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O4S/c20-14(17-9-4-5-12-13(6-9)23-8-22-12)7-24-15-10-2-1-3-11(10)18-16(21)19-15/h4-6H,1-3,7-8H2,(H,17,20)(H,18,19,21)

InChI Key

IHDLLBXGHROVEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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